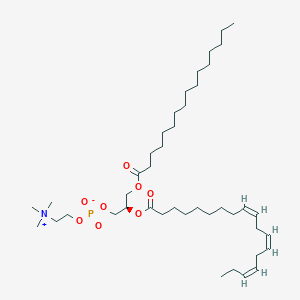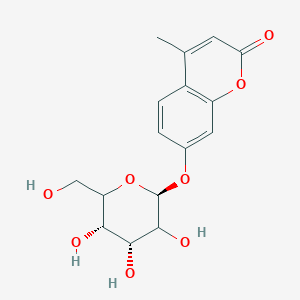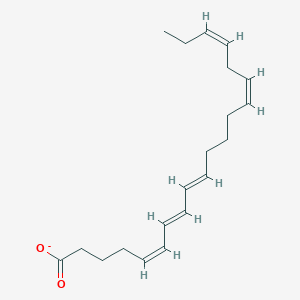
3,4-Silol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-silole is a silole.
Applications De Recherche Scientifique
Organic Semiconductors
Siloles, including 3,4-Silol derivatives, are pivotal in the design and synthesis of organic semiconductors. They have potential applications in diverse areas like light-emitting diodes (LEDs), solar cells, field-effect transistors, and sensors. The molecular engineering of siloles, particularly the effects of substituents on their electronic structure, is crucial for controlling their properties (Zhan, Barlow, & Marder, 2009).
Electroluminescence in OLEDs
Siloles functionalized with electron donor and acceptor moieties show promising applications in organic light-emitting diodes (OLEDs). Their unique structure, which includes intense fluorescence in solid films and enhanced electron-transporting abilities, makes them suitable for use in light-emitting materials for OLEDs (Lin et al., 2017).
Chemosensors and Efficient Electroluminescent Materials
Silole regioisomers have been found to vary dramatically in their photoluminescence based on their regiostructure. This variability in luminescence allows their use as sensitive chemosensors for differentiating between nitroaromatic regioisomers and as efficient electroluminescent materials in devices like LEDs (Li et al., 2005).
Electronic Structure and Energy Levels
The electronic structure of siloles, particularly their solid-state electron affinities and ionization potentials, is a subject of extensive research. Understanding these properties is crucial for their application in electronic devices. Direct measurements and theoretical studies provide insights into their potential as efficient materials in various electronic applications (Zhan et al., 2005).
Light Emission and Metal Ion Binding
New silole compounds have been synthesized that exhibit bright green emissions in both solutions and solid state, making them potential candidates for applications in light emission and metal ion binding. Their ability to form complexes with metal ions further extends their utility in various scientific fields (Lee et al., 2004).
Modification of Electronic Structure
The electronic structure of siloles can be modified by varying the substituents on the ring silicon atom, affecting their UV absorption spectra. These modifications have implications for their use in optical and electronic applications (Yamaguchi, Jin, & Tamao, 1998).
Narrow Band Gap Electroactive Polymer
Siloles with low-lying LUMO levels and electron-rich character have been used to create narrow band gap electroactive polymers. Such polymers exhibit colorimetric changes and are significant for applications in electrochromic devices and sensors (Lee, Sadki, Tsuie, & Reynolds, 2001).
Aromaticity in Silole Dianions
The study of silole dianions has revealed interesting aspects of their structural, energetic, and magnetic properties. These properties are significant in understanding the aromaticity of such compounds and their potential applications in various chemical and material science fields (Goldfuss, von Ragué Schleyer, & Hampel, 1996).
Propriétés
Nom du produit |
3,4-Silol |
|---|---|
Formule moléculaire |
C4H5Si |
Poids moléculaire |
81.17 g/mol |
InChI |
InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2 |
Clé InChI |
ODKRYJCALYTWFW-UHFFFAOYSA-N |
SMILES canonique |
C1C=C[Si]=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





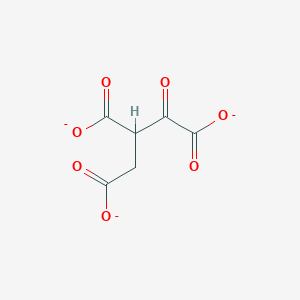
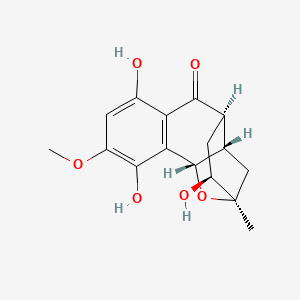
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
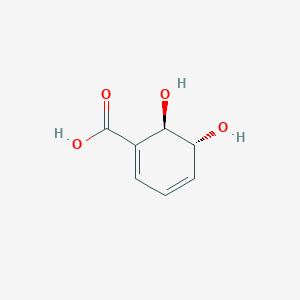
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
![1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262823.png)
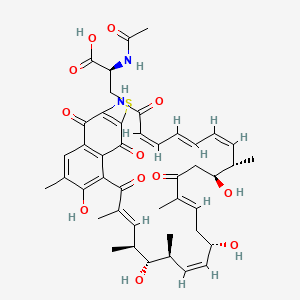
![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)
![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
